molecular formula C9H6ClNOS B1347295 4-(4-Chlorophenyl)-2-hydroxythiazole CAS No. 2103-98-2

4-(4-Chlorophenyl)-2-hydroxythiazole

Cat. No.: B1347295
CAS No.: 2103-98-2
M. Wt: 211.67 g/mol
InChI Key: XODFWCAVOQHJFC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxythiazole: is a heterocyclic organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a hydroxyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . The presence of the 4-chlorophenyl group enhances the compound’s reactivity and potential biological activity.

Scientific Research Applications

Chemistry: 4-(4-Chlorophenyl)-2-hydroxythiazole is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It is studied for its ability to inhibit specific enzymes and pathways in microbial and cancer cells .

Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives are explored for their efficacy in protecting crops from pests and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 2-position of the thiazole ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-hydroxythiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiazole ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

    Oxidation: Formation of 4-(4-chlorophenyl)-2-thiazolone or 4-(4-chlorophenyl)-2-thiazolecarboxylic acid.

    Reduction: Formation of 4-(4-chlorophenyl)-2-thiazole.

    Substitution: Formation of 4-(substituted phenyl)-2-hydroxythiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxythiazole involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In microbial cells, it disrupts essential metabolic pathways, leading to cell death . In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)-2-hydroxythiazole
  • 4-(4-Methylphenyl)-2-hydroxythiazole
  • 4-(4-Nitrophenyl)-2-hydroxythiazole

Comparison: 4-(4-Chlorophenyl)-2-hydroxythiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. The bromine analog may exhibit similar reactivity but with different steric and electronic effects. The methyl and nitro analogs have distinct properties that influence their chemical behavior and biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFWCAVOQHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288393
Record name 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-98-2
Record name 2103-98-2
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Record name 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)-2-hydroxythiazole
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Synthesis routes and methods

Procedure details

The compound (40)(10.9 mg, 52.2 mmol) was suspended in acetic acid (50 ml) and 50% sulfuric acid (15 ml) was added dropwise at 60° C. The mixture was heated under reflux for 2 hrs. After cooling, the reaction mixture added to ice (200 g). The precipitated crystals were collected by filtration, washed twice with water (200 ml) and dried under reduced pressure to give the title compound (10.1 g, 91%).
Name
compound ( 40 )
Quantity
10.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
91%

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